molecular formula C10H6F3NO3 B14211450 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- CAS No. 823190-64-3

2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)-

Cat. No.: B14211450
CAS No.: 823190-64-3
M. Wt: 245.15 g/mol
InChI Key: UWPYCCSJUKSBRS-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with a methoxy group at the 7th position and a trifluoromethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methyl isobutyl ketone under reflux conditions. This method yields the desired benzoxazinone compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the extraction of raw materials, reaction under controlled conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

823190-64-3

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

7-methoxy-4-(trifluoromethyl)-1,3-benzoxazin-2-one

InChI

InChI=1S/C10H6F3NO3/c1-16-5-2-3-6-7(4-5)17-9(15)14-8(6)10(11,12)13/h2-4H,1H3

InChI Key

UWPYCCSJUKSBRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=O)O2)C(F)(F)F

Origin of Product

United States

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